RAM2061

GGDPS inhibitor in vivo tolerability maximum tolerated dose

RAM2061 is a single-isomer α-methylated homoneryl triazole bisphosphonate that potently inhibits geranylgeranyl diphosphate synthase (GGDPS), the enzyme catalyzing synthesis of the 20-carbon isoprenoid donor geranylgeranyl diphosphate (GGPP) required for protein geranylgeranylation. With an IC50 of 86 nM against purified GGDPS and a lowest effective concentration of 25 nM in multiple myeloma (MM) cells, RAM2061 depletes intracellular GGPP, disrupts Rab and Rho GTPase prenylation, induces the unfolded protein response (UPR), and triggers apoptosis.

Molecular Formula C16H25N3Na4O6P2
Molecular Weight 509.2976
Cat. No. B1193645
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRAM2061
SynonymsRAM2061;  RAM-2061;  RAM 2061
Molecular FormulaC16H25N3Na4O6P2
Molecular Weight509.2976
Structural Identifiers
SMILESCC(P([O-])([O-])=O)(P([O-])([O-])=O)CC1=CN(CC/C=C(C)/CC/C=C(C)/C)N=N1.[Na+].[Na+].[Na+].[Na+]
InChIInChI=1S/C16H29N3O6P2.4Na/c1-13(2)7-5-8-14(3)9-6-10-19-12-15(17-18-19)11-16(4,26(20,21)22)27(23,24)25;;;;/h7,9,12H,5-6,8,10-11H2,1-4H3,(H2,20,21,22)(H2,23,24,25);;;;/q;4*+1/p-4/b14-9+;;;;
InChIKeyYBGYJINSIKVFSV-GPZOHOMCSA-J
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

RAM2061: Homoneryl Triazole Bisphosphonate GGDPS Inhibitor for Myeloma, Bone Disease, and Oncology Research


RAM2061 is a single-isomer α-methylated homoneryl triazole bisphosphonate that potently inhibits geranylgeranyl diphosphate synthase (GGDPS), the enzyme catalyzing synthesis of the 20-carbon isoprenoid donor geranylgeranyl diphosphate (GGPP) required for protein geranylgeranylation [1]. With an IC50 of 86 nM against purified GGDPS and a lowest effective concentration of 25 nM in multiple myeloma (MM) cells, RAM2061 depletes intracellular GGPP, disrupts Rab and Rho GTPase prenylation, induces the unfolded protein response (UPR), and triggers apoptosis [1][2]. The compound carries a bisphosphonate moiety conferring hydroxyapatite affinity and bone accumulation, yet unlike nitrogen-containing bisphosphonates (NBPs) that target upstream farnesyl diphosphate synthase (FDPS), RAM2061 achieves both skeletal and systemic distribution [3][4]. It is protected under US Patent 11,033,560 and related filings [5].

Why RAM2061 Cannot Be Replaced by Its Closest Isomer RAM2093 or Other Bisphosphonates in Research Applications


Although RAM2061 (homoneryl isomer) and its α-methylated structural analog RAM2093 (homogeranyl isomer) exhibit equivalent in vitro anti-MM potency—differing only in olefin stereochemistry—their in vivo tolerability and biodistribution diverge dramatically [1]. RAM2061 achieves a 1.67-fold higher maximum tolerated dose (0.5 vs. 0.3 mg/kg IV) and markedly lower hepatic drug accumulation compared to RAM2093 at equivalent doses, translating into a wider therapeutic index for in vivo studies [1][2]. The two isomers also exhibit divergent pharmacokinetic profiles: RAM2061 has a 32% longer plasma terminal half-life (29.2 vs. 22.1 h) and a 2.58-fold larger volume of distribution, resulting in distinct tissue exposure patterns that cannot be extrapolated between isomers [1]. Furthermore, RAM2061 cannot be replaced by the clinical NBP zoledronic acid (ZA): ZA inhibits FDPS upstream and is largely bone-restricted due to high skeletal affinity, whereas RAM2061 directly inhibits GGDPS and distributes systemically while retaining bone tropism [3][4]. These stereochemistry- and target-dependent pharmacological differences mean that in vivo experimental outcomes obtained with one agent cannot be assumed for another, making precise compound identity critical for reproducible research.

Quantitative Comparator Evidence for RAM2061: Procurement-Relevant Differentiation Data


1.67-Fold Higher Maximum Tolerated Dose vs. Closest Isomer RAM2093 in CD-1 Mice

In a head-to-head single-dose escalation study in CD-1 mice, RAM2061 demonstrated a maximum tolerated intravenous dose (MTD) of 0.5 mg/kg, compared with only 0.3 mg/kg for the homogeranyl isomer RAM2093—a 1.67-fold difference [1][2]. Liver toxicity (hepatocyte injury with elevated transaminases) was the dose-limiting toxicity for both compounds; however, the higher MTD of RAM2061 enables administration of doses that are not achievable with RAM2093 in the same model system [1]. In multi-dose schedules, RAM2061 was tolerated at 0.2 mg/kg weekly × 4 weeks and 0.1 mg/kg twice weekly, whereas the twice-weekly schedule was not tolerated for RAM2093 [2].

GGDPS inhibitor in vivo tolerability maximum tolerated dose

Significantly Lower Hepatic Drug Accumulation vs. RAM2093 Across Multiple Post-Injection Time Points

Pharmacokinetic and biodistribution studies revealed that, relative to RAM2061, RAM2093 levels were significantly higher in liver tissue but not in other tissues following equivalent dosing [1]. This differential liver accumulation is reflected in the systemic exposure parameters: RAM2093 exhibits an AUC₀–∞ of 1,828.3 ± 29.5 h·ng/mL versus 946.1 ± 28.4 h·ng/mL for RAM2061—nearly 2-fold higher total exposure for the less-tolerated isomer [1]. The lower hepatic sequestration of RAM2061 is the pharmacokinetic basis for its superior in vivo tolerability profile and is attributed specifically to the homoneryl (Z) olefin configuration vs. the homogeranyl (E) configuration of RAM2093 [1].

biodistribution liver toxicity olefin stereochemistry

32% Longer Plasma Terminal Half-Life and 2.58-Fold Larger Volume of Distribution vs. RAM2093

Pharmacokinetic analysis following IV administration revealed that RAM2061 possesses a plasma terminal half-life (t₁/₂) of 29.2 ± 6.0 h, compared to 22.1 ± 4.2 h for RAM2093—a 32% longer elimination half-life [1]. Additionally, RAM2061 exhibits a volume of distribution (Vd) of 13.4 ± 3.1 L/kg, which is 2.58-fold larger than the 5.2 ± 1.0 L/kg observed for RAM2093, indicating more extensive extravascular tissue distribution [1]. Clearance values were similar (0.3 vs. 0.2 L/h/kg), but the combination of longer half-life and larger Vd means RAM2061 achieves sustained systemic exposure with a distinct tissue partitioning profile favorable for targeting non-hepatic tissues [1].

pharmacokinetics half-life volume of distribution

Dual Systemic and Skeletal Distribution vs. Bone-Restricted Nitrogen-Containing Bisphosphonates (e.g., Zoledronic Acid)

Unlike the clinically used nitrogen-containing bisphosphonate (NBP) zoledronic acid (ZA), which targets FDPS and is predominantly sequestered in bone mineral due to extremely high hydroxyapatite affinity, RAM2061 achieves both systemic distribution and skeletal accumulation [1][2]. LC-MS/MS studies confirmed RAM2061 accumulation in bone in vivo and hydroxyapatite binding in vitro; however, RAM2061 also distributes to non-skeletal tissues, enabling direct anti-tumor activity at extra-osseous sites [1][3]. In MM.1S flank xenografts (a non-bone model), RAM2061 monotherapy significantly reduced tumor growth (p = 0.0009 vs. control), demonstrating systemic anti-myeloma efficacy not achievable with bone-restricted NBPs [3]. A 3-week RAM2061 treatment in CD-1 mice showed decreased osteoclast numbers without adverse effects on bone turnover markers or bone histomorphology [1].

tissue distribution bone affinity systemic exposure

Synergistic In Vitro Cytotoxicity with Bortezomib in Sequential Dosing (Combination Index < 1) Across Four MM Cell Lines

Isobologram analysis of MTT cytotoxicity data across four human MM cell lines (ALMC-2, JJN3, MM.1S, RPMI-8226) demonstrated that sequential treatment—RAM2061 added first, bortezomib added 24 h later—yielded primarily synergistic interactions with combination indices (CI) < 1, whereas concurrent treatment was primarily additive (CI ≈ 1) to antagonistic (CI > 1) [1]. Representative CI values at fraction affected (Fa) 0.75 for sequential treatment were: 0.20 (ALMC-2), 0.96 (JJN3), 0.77 (MM.1S), and 0.03 (RPMI-8226), indicating strong cell-line-dependent synergy [1]. In vivo, the RAM2061/bortezomib combination significantly prolonged survival (p = 0.003) compared to controls and slowed tumor growth (p = 0.0002), with enhanced UPR activation and immunogenic cell death pathway markers without evidence of additional off-target toxicity beyond hepatic transaminase elevation [1].

combination therapy bortezomib drug synergy

Target Engagement at GGDPS Enables Direct Anti-Osteoclastic Activity Without Reliance on Upstream FDPS Inhibition

RAM2061 directly inhibits GGDPS, the enzyme immediately downstream of FDPS in the isoprenoid biosynthetic pathway, providing a more selective mechanism for disrupting protein geranylgeranylation than NBPs such as zoledronic acid that act via FDPS inhibition [1]. In RAW264.7 osteoclast precursors, RAM2061 at 200–400 nM depleted GGPP, disrupted Cdc42 localization and actin ring formation, decreased mature osteoclast numbers, and reduced tartrate-resistant acid phosphatase (TRAP) activity [1]. In fully differentiated osteoclasts, RAM2061 treatment decreased resorptive activity [1]. A parallel study in MC3T3-E1 osteoblast precursors showed that RAM2061 and ZA similarly impair osteoblast precursor differentiation, but neither drug significantly affected already differentiated osteoblasts, and under myeloma-like pro-osteoclastic conditioned media, RAM2061 maintained anti-resorptive effects [2].

osteoclast GGDPS vs. FDPS bone resorption

High-Value Research Application Scenarios for RAM2061


In Vivo Multiple Myeloma Xenograft Efficacy Studies Requiring Systemic Anti-Tumor Activity

RAM2061 is the preferred GGDPS inhibitor for MM.1S or RPMI-8226 flank xenograft studies where systemic tumor reduction is the primary endpoint. At 0.08 mg/kg IV twice weekly, RAM2061 significantly reduced tumor growth vs. control (p = 0.0009), and at 0.5 mg/kg single-dose MTD, dose-response studies can explore higher exposures not achievable with RAM2093 (MTD 0.3 mg/kg) [1][2]. The 29.2 h half-life supports twice-weekly dosing without excessive handling stress in murine models [1].

Myeloma Bone Disease Models Evaluating Combined Anti-Resorptive and Anti-Tumor Outcomes

For models of myeloma bone disease (e.g., JJN3 conditioned media co-cultures, intratibial MM inoculation), RAM2061 uniquely provides both osteoclast inhibition (disrupted Cdc42 localization, decreased TRAP activity, reduced resorptive activity at 200–400 nM) and direct MM cell cytotoxicity (IC50 86 nM) [3][4]. Its confirmed hydroxyapatite binding and bone accumulation in vivo ensures skeletal compartment exposure, while systemic distribution addresses extra-medullary disease—a dual profile not achieved by zoledronic acid [3].

Proteasome Inhibitor Combination Protocols Leveraging Schedule-Dependent Synergy

RAM2061 is specifically validated for sequential combination with bortezomib, where RAM2061 pre-treatment (24 h before PI addition) produces synergistic cytotoxicity (CI < 1) in ALMC-2, JJN3, MM.1S, and RPMI-8226 cells [2]. This schedule activates the UPR (ATF4, CHOP, IRE1α) and immunogenic cell death markers (HMGB1 release, calreticulin translocation), with in vivo survival benefit (p = 0.003) in the combination arm that was not significant with RAM2061 monotherapy (p = 0.09) [2]. Procurement of RAM2061 enables this precise, timing-dependent therapeutic strategy.

Pancreatic Ductal Adenocarcinoma and Other Solid Tumor GGDPS Dependency Studies

RAM2061 has demonstrated efficacy in PDAC models, activating the UPR and triggering apoptosis across multiple human and mouse PDAC cell lines via disruption of MUC1 intracellular trafficking [5]. At 250 nM, RAM2061 inhibited matrigel invasion in transwell assays [5]. Its systemic distribution profile makes it suitable for solid tumor studies where bone-restricted FDPS inhibitors would have negligible tumor exposure [1][5].

Quote Request

Request a Quote for RAM2061

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.